Bis(4-Chlorophenyl) Carbonate: Structural Profiling and Mechanistic Applications in Advanced Synthesis
Bis(4-Chlorophenyl) Carbonate: Structural Profiling and Mechanistic Applications in Advanced Synthesis
Executive Summary
Bis(4-chlorophenyl) carbonate (BCPC) is a highly reactive diaryl carbonate utilized extensively in polymer chemistry and pharmaceutical synthesis (),[1]. By incorporating electron-withdrawing para-chloro substituents, BCPC overcomes the kinetic limitations of standard diphenyl carbonate (DPC), offering accelerated reaction rates in melt transesterification and nucleophilic acyl substitution ()[1]. This technical guide provides a comprehensive analysis of the structural properties, mechanistic advantages, and self-validating experimental protocols for deploying BCPC in advanced synthetic workflows.
Physicochemical Profiling & Structural Elucidation
The chemical architecture of BCPC consists of a central carbonate core flanked by two 4-chlorophenyl groups ()[2]. This specific structural arrangement is fundamental to its physical properties, thermodynamic stability, and chemical reactivity.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Bis(4-chlorophenyl) carbonate |
| CAS Registry Number | 2167-53-5 () |
| Molecular Formula | C13H8Cl2O3 () |
| Molecular Weight | 283.11 g/mol () |
| Density | 1.395 g/cm³ ()[3] |
| Boiling Point | 368.1 ºC at 760 mmHg ()[3] |
| SMILES String | Clc1ccc(OC(=O)Oc2ccc(Cl)cc2)cc1 ()[2] |
Mechanistic Basis for Reactivity: The Leaving Group Advantage
In synthetic applications, the choice of a carbonate precursor dictates the thermodynamics and kinetics of acyl transfer. While diphenyl carbonate (DPC) is a standard reagent, BCPC is specifically selected when a highly electrophilic carbonyl center is required to drive difficult couplings ()[1].
The Causality of Experimental Choice: The inclusion of chlorine atoms at the para position of the phenyl rings exerts a strong inductive electron-withdrawing effect (-I effect). This electronic modulation achieves two critical outcomes:
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Increased Electrophilicity: Electron density is pulled away from the central carbonyl carbon, lowering the lowest unoccupied molecular orbital (LUMO) energy and making it highly susceptible to nucleophilic attack by sterically hindered amines or alcohols.
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Leaving Group Stabilization: Upon formation of the tetrahedral intermediate, the expulsion of the leaving group yields a 4-chlorophenoxide anion. The negative charge is stabilized by the electronegative chlorine atom, making 4-chlorophenoxide a vastly superior leaving group compared to an unsubstituted phenoxide anion.
Mechanistic pathway of BCPC-mediated acyl transfer highlighting leaving group expulsion.
Applications in Drug Development & Polymer Science
Polycarbonate Synthesis via Melt Transesterification
In the manufacturing of high-performance polysiloxane-polycarbonate compositions, BCPC serves as a highly efficient diaryl carbonate ester ()[1]. Melt polymerization using BCPC with dihydroxyarylene compounds (e.g., Bisphenol A) allows for the synthesis of polycarbonates with weight average molecular weights ( Mw ) ranging from 10,000 to 200,000 Daltons ()[1]. The enhanced reactivity of BCPC ensures higher conversion rates at lower temperatures, minimizing the thermal degradation of the polymer backbone.
Active Pharmaceutical Ingredients (API) Synthesis
In drug development, BCPC is utilized for the synthesis of complex carbamates and carbonates, such as carbonates of eseroline ()[4]. Eseroline derivatives are critical in neurological pharmacology. BCPC acts as a highly efficient coupling agent, allowing for the functionalization of the eseroline core without the need for highly toxic phosgene gas, thus providing a safer, bench-stable alternative for peptide and API synthesis ()[5],[4].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating in-process controls.
Protocol A: Melt Transesterification for Polycarbonate Synthesis
Objective: Synthesize Bisphenol A (BPA) polycarbonate using BCPC.
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Preparation: In a rigorously dried, oxygen-free reactor, combine equimolar amounts of BPA and BCPC (molar ratio ~1:1) ()[6].
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Catalysis: Introduce a phase transfer catalyst (e.g., tetrabutylammonium hydroxide) at a concentration of 10−4 mol per mol of BPA ()[1].
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Reaction Initiation: Heat the mixture to 220°C under a nitrogen atmosphere. The system will transition into a homogeneous melt.
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In-Process Control (Vacuum Distillation): Gradually reduce the pressure to 1 mmHg. Self-Validation: The continuous distillation and condensation of the 4-chlorophenol byproduct directly correlates with polymer chain extension. If condensation ceases prematurely, the reaction has stalled.
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Molecular Weight Validation: Analyze the final resin via Gel Permeation Chromatography (GPC) using a crosslinked styrene-divinylbenzene column calibrated to polycarbonate references. Target Mw is 20,000–100,000 Daltons ()[1].
Protocol B: Synthesis of Eseroline Carbonate Derivatives
Objective: Formulate eseroline carbonate for pharmaceutical screening.
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Reagent Mixing: Dissolve the eseroline precursor in anhydrous dichloromethane (DCM). Add 2.5 equivalents of BCPC (13.03 g) to the solution ()[4].
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Refluxing: Heat the mixture to reflux overnight under an inert argon atmosphere ()[4].
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Quenching & In-Process Control: Cool the reaction to room temperature and quench with 2 mL of 95% ethanol ()[4]. Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the BCPC spot and the emergence of a new product spot validates the completion of the acyl transfer.
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Purification: Filter the mixture and evaporate to an oil. Purify the residue via column chromatography using a 2% methanol/dichloromethane eluent ()[4].
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Salt Formation: Treat the purified oil in methanol with 1 equivalent of fumaric acid. Add ether, then pentane to stimulate crystallization of the pure product salt ()[4].
Self-validating step-by-step workflow for BCPC-mediated pharmaceutical synthesis.
References
-
"Carbonicacid, bis(4-chlorophenyl) ester | CAS#:2167-53-5" , Chemsrc.[Link]
- "US7994254B2 - Polysiloxane-polycarbonate compositions, and related methods and articles", Google P
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"Bis(p-chlorophenyl) carbonate | Chemical Substance Information" , J-GLOBAL.[Link]
- "DE69020205T2 - Carbonates of eseroline, a process for their preparation and their use as medicines", Google P
- "EP3024875A1 - Process for the purification of polycarbonate", Google P
Sources
- 1. US7994254B2 - Polysiloxane-polycarbonate compositions, and related methods and articles - Google Patents [patents.google.com]
- 2. Bis(p-chlorophenyl) carbonate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Carbonicacid, bis(4-chlorophenyl) ester | CAS#:2167-53-5 | Chemsrc [chemsrc.com]
- 4. DE69020205T2 - Carbonates of eseroline, a process for their preparation and their use as medicines. - Google Patents [patents.google.com]
- 5. 4-chlorophenyl ethyl carbonate | Sigma-Aldrich [sigmaaldrich.com]
- 6. EP3024875A1 - Process for the purification of polycarbonate - Google Patents [patents.google.com]
